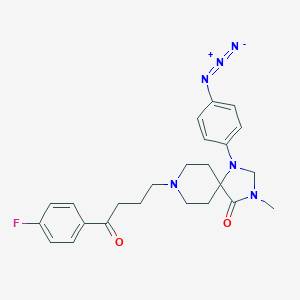
Nickel-palladium alloy
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel-palladium alloy is a type of metal alloy that is widely used in various scientific research applications. This alloy is made up of a combination of nickel and palladium, which gives it unique properties that make it ideal for use in a variety of industries.
Mecanismo De Acción
The mechanism of action of nickel-palladium alloy is related to its ability to act as a catalyst. When used in a chemical reaction, the alloy provides a surface for the reaction to occur on. This surface allows the reactants to come into contact with each other, which increases the rate of the reaction. The alloy also provides a lower activation energy for the reaction, which makes it easier for the reaction to occur.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of nickel-palladium alloy. However, it has been found to be biocompatible and non-toxic, which makes it suitable for use in biomedical applications. It has been used in the production of dental implants and orthopedic implants.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using nickel-palladium alloy in lab experiments is its ability to act as a catalyst. This allows researchers to carry out reactions more quickly and efficiently. The alloy is also stable and can withstand high temperatures and pressures. However, there are some limitations to the use of nickel-palladium alloy in lab experiments. It can be expensive to produce, and the synthesis process can be complex. In addition, the alloy can be sensitive to certain chemicals, which can affect its catalytic activity.
Direcciones Futuras
There are several future directions for the use of nickel-palladium alloy in scientific research. One area of interest is in the development of new catalysts for chemical reactions. Researchers are also exploring the use of nickel-palladium alloy in the production of renewable energy sources, such as solar cells and batteries. In addition, there is interest in using the alloy in the production of new biomedical devices, such as sensors and drug delivery systems.
Conclusion:
Nickel-palladium alloy is a versatile metal alloy that has a wide range of scientific research applications. Its ability to act as a catalyst makes it ideal for use in a variety of chemical reactions, and it is also suitable for use in biomedical applications. While there are some limitations to its use, the future directions for the use of nickel-palladium alloy in scientific research are promising. With continued research and development, this alloy has the potential to make significant contributions to a variety of industries.
Métodos De Síntesis
The synthesis of nickel-palladium alloy involves the combination of nickel and palladium in a specific ratio. This ratio can vary depending on the intended use of the alloy. The most common method of synthesis is through the use of electroplating. This involves the deposition of nickel and palladium onto a substrate through the use of an electric current. Other methods of synthesis include chemical vapor deposition and sputtering.
Aplicaciones Científicas De Investigación
Nickel-palladium alloy has a wide range of scientific research applications. One of the most common uses is in the field of catalysis. This alloy is an excellent catalyst for a variety of chemical reactions, including hydrogenation and dehydrogenation reactions. It is also used in the production of fuel cells, where it acts as a catalyst for the oxidation of hydrogen.
Propiedades
Número CAS |
106747-79-9 |
|---|---|
Nombre del producto |
Nickel-palladium alloy |
Fórmula molecular |
NiPd3 |
Peso molecular |
378 g/mol |
Nombre IUPAC |
nickel;palladium |
InChI |
InChI=1S/Ni.3Pd |
Clave InChI |
IGWIYXUTBNGZFJ-UHFFFAOYSA-N |
SMILES |
[Ni].[Pd].[Pd].[Pd] |
SMILES canónico |
[Ni].[Pd].[Pd].[Pd] |
Otros números CAS |
106747-79-9 |
Sinónimos |
Ni-Pd alloy nickel-palladium alloy |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



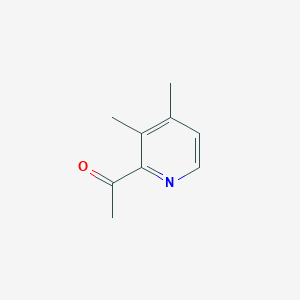
![(1H-benzo[d][1,2,3]triazol-5-yl)methanol](/img/structure/B34854.png)
![2,9-Di(tridecan-7-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B34857.png)


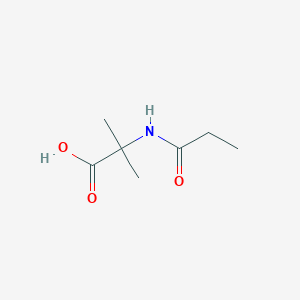
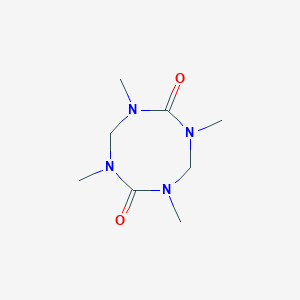

![5-Acetamido-4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid](/img/structure/B34874.png)
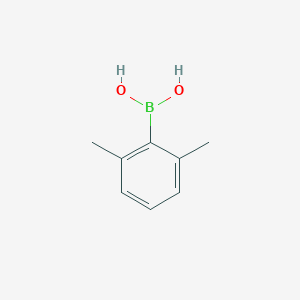
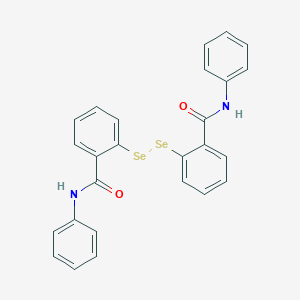
![1-(2-benzylsulfanylethyl)-2-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B34882.png)

